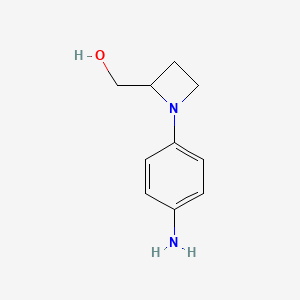

1-(4-Aminophenyl)-2-azetidinemethanol

Description

Properties

CAS No. |

344405-84-1 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

[1-(4-aminophenyl)azetidin-2-yl]methanol |

InChI |

InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(12)7-13/h1-4,10,13H,5-7,11H2 |

InChI Key |

YKJGQXWXHPMZMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1CO)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Based on Chiral Intermediate Cyclization

Starting Materials and Initial Cyclization

The synthesis begins with the preparation of a chiral 1,3-dioxane intermediate. As detailed in US Patent 6,124,474, 2S,4S-4-hydroxymethyl-2-phenyl-1,3-dioxane serves as a key precursor. This compound undergoes mesylation using methanesulfonyl chloride in the presence of triethylamine, yielding the dimesylate derivative (2S-2,4-dimethanesulfonyl-1,2,4-butanetriol-1-(1,1'-diphenyl-4-carboxylate)). The mesylation step is critical for activating the hydroxyl groups for subsequent nucleophilic displacement.

Azetidine Ring Formation

The dimesylate intermediate reacts with a primary amine to form the azetidine ring. In the patented method, benzyl amine is used under reflux in acetonitrile with triethylamine as a base, achieving a 99% yield of 2S-N-benzyl-2-azetidinylmethoxy (1,1'-diphenyl-4-carboxylate). For the target compound, 1-(4-aminophenyl)-2-azetidinemethanol , substitution of benzyl amine with 4-aminobenzyl amine or a similar aromatic amine could introduce the 4-aminophenyl moiety. However, the reduced nucleophilicity of aromatic amines compared to benzyl amine may necessitate optimized conditions, such as extended reaction times or elevated temperatures.

Deprotection and Functionalization

Following azetidine ring closure, the benzyl protecting group is removed via hydrogenolysis using palladium hydroxide on carbon under hydrogen pressure (40 psi). Subsequent treatment with di-tert-butyl dicarbonate introduces a Boc (tert-butyloxycarbonyl) group, stabilizing the intermediate for further transformations. Final hydrolytic deprotection yields the free azetidinemethanol derivative.

Table 1: Key Steps in the Chiral Intermediate Route

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| Mesylation | Methanesulfonyl chloride, triethylamine, CH₂Cl₂ | 80% | Activate hydroxyl groups for displacement |

| Displacement | Benzyl amine, acetonitrile, reflux | 99% | Azetidine ring formation |

| Hydrogenolysis | H₂, Pd(OH)₂/C, THF | 95% | Remove benzyl protecting group |

| Boc Protection | Di-tert-butyl dicarbonate, THF | 90% | Stabilize intermediate |

Alternative Methods Involving Nitro Group Reduction

Nitro-Azetidine Intermediate Strategy

An alternative approach involves introducing a nitro group at the para position of the phenyl ring early in the synthesis, followed by reduction to an amine. For example, starting with 2-(4-nitrophenyl)-1,3-dioxane-4-methanol, the mesylation and displacement steps proceed as described in Section 1.1–1.2. The nitro group is subsequently reduced using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron in acidic media. This method mirrors techniques observed in CN Patent 111,187,181, where nitro-to-amine reductions achieved 90–95% yields under acidic reflux conditions.

Challenges in Direct Amination

Direct amination of the azetidine ring via Buchwald-Hartwig coupling or Ullmann reactions remains underexplored in the literature. These methods would require a halogenated azetidine precursor and transition metal catalysts, posing challenges in maintaining stereochemical integrity and avoiding side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts displacement reaction efficiency. Polar aprotic solvents like acetonitrile enhance nucleophilicity, while ethereal solvents (THF) may improve solubility of intermediates. For nitro group reductions, ethanol or acetic acid are preferred due to their compatibility with acidic conditions.

Purification Techniques

Crystallization and column chromatography are central to obtaining high-purity product. The US Patent emphasizes recrystallization from toluene or methanol for intermediate isolation, while the CN Patent employs silica gel chromatography with ethyl acetate/petroleum ether mixtures. Industrial-scale processes may favor recrystallization for cost efficiency, as demonstrated in Example 5 of CN 111,187,181, where 432 g of product was isolated via ethanol recrystallization.

Table 2: Comparison of Purification Methods

| Method | Conditions | Purity | Scale |

|---|---|---|---|

| Recrystallization | Toluene, methanol | >95% | Lab-scale |

| Column Chromatography | Ethyl acetate/petroleum ether | >98% | Lab-scale |

| Industrial Recrystallization | Ethanol | 90% | Multi-kilogram |

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying structure and stereochemistry. The US Patent reports characteristic proton NMR signals for the azetidine intermediate: δ 2.06–2.14 ppm (m, 2H, azetidine CH₂), 3.57–3.65 ppm (m, 1H, methine), and 7.35–7.70 ppm (m, aromatic protons). For the final product, the absence of benzyl group signals (δ 4.22–4.38 ppm) and presence of a singlet corresponding to the Boc group (δ 1.44 ppm) confirm successful deprotection.

Industrial-Scale Synthesis Considerations

Environmental Impact

Waste streams containing methanesulfonic acid or palladium residues require treatment via neutralization or metal recovery systems. Green chemistry principles advocate for catalytic methods and solvent recycling to reduce environmental footprint.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-2-azetidinemethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 1-(4-Aminophenyl)-2-azetidinemethanol may exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially enhancing the effectiveness of existing antibiotics against resistant strains. For instance, research on related compounds has shown that modifications in the aminophenyl structure can lead to increased antibacterial activity against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) | Synergistic Effect with Antibiotic |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Gentamicin |

| Chalcone Derivative | Escherichia coli | TBD | None |

Potential in Cancer Treatment

The compound's structural characteristics suggest it could serve as a lead compound for developing anticancer agents. Chalcones and their derivatives have been studied extensively for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation .

Case Study: Anticancer Activity of Chalcone Derivatives

A recent study evaluated the cytotoxic effects of several chalcone derivatives on various cancer cell lines, including breast and liver cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting a promising avenue for further research into this compound as a potential anticancer agent .

Epoxy Resins and Composites

In material science, this compound has been explored as a hardener for epoxy resins. Its incorporation into epoxy networks has been shown to enhance mechanical properties while providing reprocessability and recyclability. The mechanochromic properties observed in composites containing this compound indicate its potential for applications in smart materials that respond to mechanical stress .

Table 2: Properties of Epoxy Composites with this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | TBD |

| Flexural Modulus (GPa) | TBD |

| Mechanochromic Response | Yes |

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2-azetidinemethanol involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to various biological effects. The azetidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Biological Activity

1-(4-Aminophenyl)-2-azetidinemethanol, also known by its CAS number 344405-84-1, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse research studies and findings.

- IUPAC Name : (1-(4-aminophenyl)azetidin-2-yl)methanol

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.24 g/mol

- Purity : 95% (as per commercial sources) .

Antiproliferative Effects

Research indicates that derivatives of azetidinones, including compounds structurally related to this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the synthesis of 1,4-diaryl-2-azetidinones, which showed strong cytotoxicity with IC50 values ranging from 3 to 13 nM against duodenal adenocarcinoma cells . This suggests that similar structural motifs in this compound may confer comparable biological effects.

The mechanism by which these compounds exert their antiproliferative effects involves:

- Inhibition of Tubulin Polymerization : This leads to cell cycle arrest at the G2/M phase.

- Activation of AMPK : AMP-activated protein kinase (AMPK) plays a crucial role in cellular energy homeostasis and can trigger apoptosis.

- Caspase Activation : The activation of caspase-3 is a hallmark of apoptosis, indicating that these compounds may induce programmed cell death in cancer cells .

Case Study on Structure-Activity Relationships (SAR)

A detailed analysis of structure-activity relationships for azetidinone derivatives has been conducted. The findings suggest that modifications to the phenyl ring or the azetidine core can significantly enhance biological activity. For instance, variations in substituents on the aromatic ring have been shown to affect both potency and selectivity against different cancer types .

| Compound Structure | IC50 (nM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Compound A | 3 | Duodenal Adenocarcinoma | Tubulin inhibition, AMPK activation |

| Compound B | 10 | Colon Cancer | Apoptosis induction |

| Compound C | 5 | Breast Cancer | Cell cycle arrest |

Comparative Analysis with Related Compounds

A comparative study involving various azetidinone derivatives revealed that those with amino substitutions exhibited enhanced biological activity compared to their non-amino counterparts. This highlights the importance of functional groups in modulating biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.